molecular formula C17H14ClN3O4 B11585438 methyl 2-[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate

methyl 2-[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B11585438
M. Wt: 359.8 g/mol
InChI Key: FECNTIVLPGTOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate is a complex organic compound that features a combination of pyrazole, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amidation reaction: The furan-2-amido group is introduced by reacting the furan derivative with an amine under suitable conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles for substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation products: Corresponding oxides and carboxylic acids

    Reduction products: Alcohols and amines

    Substitution products: Azides, thiols, and other substituted derivatives

Scientific Research Applications

Methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
  • Methyl 2-{5-[(1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate

Uniqueness

Methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-amido}benzoate is unique due to the presence of the chloro group in the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 2-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C17H14ClN3O4/c1-24-17(23)13-4-2-3-5-14(13)20-16(22)15-7-6-12(25-15)10-21-9-11(18)8-19-21/h2-9H,10H2,1H3,(H,20,22)

InChI Key

FECNTIVLPGTOJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.